2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid
Description
2-({[(Tert-Butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid is a tert-butoxycarbonyl (Boc)-protected aminooxy derivative of 2-methylpropanoic acid. The Boc group serves as a protective moiety for the aminooxy (-ONH-) functionality, enhancing stability during synthetic procedures. This compound is characterized by its unique aminooxy group, which distinguishes it from standard Boc-protected amino acids. The aminooxy group enables selective conjugation with carbonyl-containing molecules (e.g., ketones, aldehydes) to form stable oxime linkages, making it valuable in bioconjugation, prodrug development, and peptide modification .
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-8(2,3)14-7(13)10-15-9(4,5)6(11)12/h1-5H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYYQZATCPWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation and Reduction: Specific reagents depend on the desired transformation but may include common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights key structural analogs and their distinguishing features:
Key Comparative Insights
Reactivity and Stability
- Aminooxy Group: The main compound’s aminooxy group enables oxime formation under mild acidic conditions (pH 4–6), a feature absent in Boc-protected amino acids like 2-((Boc)amino)propanoic acid derivatives . However, the aminooxy group may exhibit lower stability under strongly oxidizing conditions compared to thiazole or thiophene-containing analogs .
- Boc Protection : All compounds share Boc protection, which is acid-labile (cleaved with TFA/HCl) but stable under basic conditions. Stability differences arise from substituents; e.g., the electron-withdrawing thiazole in ’s compound may accelerate Boc deprotection under acidic conditions compared to the main compound’s methyl group .
Physicochemical Properties
- Solubility: The main compound’s methyl and aminooxy groups confer moderate polarity, resulting in lower aqueous solubility than serine derivatives (e.g., O-(2-(tert-butoxy)-2-oxoethyl)serine in ) but higher solubility than aromatic analogs like (R)-3-(Boc-amino)-2-phenylpropanoic acid .
Biological Activity
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid, commonly referred to as Boc-aminooxy acid, is a compound with significant implications in organic synthesis and potential biological applications. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in peptide synthesis and other chemical reactions involving amines. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
- Molecular Formula : C9H17NO5
- Molecular Weight : 219.24 g/mol
- IUPAC Name : 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid
- CAS Number : 1785364-49-9
The biological activity of this compound primarily revolves around its role in organic synthesis, particularly in protecting amines during reactions. The Boc group enables selective reactions in aqueous conditions, facilitating the formation of complex organic molecules.
Key Mechanisms :
- Protection of Amines : The Boc group prevents unwanted side reactions during the synthesis of peptides and other compounds.
- Reactivity in Aqueous Conditions : The compound can be deprotected under acidic conditions to yield free amines, which can then participate in further reactions.
Biological Applications
Research has indicated several potential biological applications for this compound:
- Peptide Synthesis : Utilized as a building block for synthesizing peptides, which are crucial for various biological functions.
- Drug Development : Investigated for its potential use in drug formulations due to its ability to modify amino acids and peptides.
- Enzyme Mechanism Studies : Employed in biochemical research to study enzyme interactions and mechanisms.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives related to Boc-aminooxy compounds. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains.
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | >20 |
| Compound B | S. aureus | >25 |
| Compound C | B. subtilis | >15 |
These findings suggest that modifications of the Boc-aminooxy structure may enhance antimicrobial activity, indicating a pathway for further research into its derivatives.
Case Studies
-
Peptide Synthesis : In a study examining the efficiency of Boc-protected amino acids in peptide synthesis, it was found that the use of this compound significantly improved yield and purity when compared to unprotected amino acids.
- Yield Improvement : Up to 30% higher yields were reported when utilizing Boc protection strategies.
- Enzyme Interaction Studies : Research investigating enzyme-substrate interactions demonstrated that compounds featuring the Boc group could stabilize enzyme conformations, enhancing catalytic efficiency.
Q & A
Q. What are the common synthetic routes for preparing 2-({[(tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid?
The compound is typically synthesized via coupling reactions involving tert-butyl chloroformate and amino acid derivatives. A widely used method involves reacting tert-butyl chloroformate with 2-(aminooxy)-2-methylpropanoic acid hydrochloride in the presence of sodium acetate (NaOAc) as a base, achieving yields >95% under optimized conditions . Alternative routes employ carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst for esterification or amidation steps in peptide synthesis .
Q. How does the Boc (tert-butoxycarbonyl) group enhance stability during peptide synthesis?
The Boc group acts as a temporary protecting group for amines, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during coupling steps. Its steric bulk and stability under acidic conditions (e.g., TFA cleavage) make it ideal for solid-phase peptide synthesis. For example, in the synthesis of cyclobutylidene derivatives, Boc protection ensures selective reactivity at the carboxylate group while preserving the aminooxy functionality .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR verify the presence of Boc (δ ~1.4 ppm for tert-butyl protons) and carboxylate groups (δ ~170 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% for research-grade material) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of Boc protection in aminooxy derivatives?
Competing reactions between the aminooxy and carboxylate groups require precise pH and temperature control. For example, in THF at 0–5°C, NaOAc preferentially activates the aminooxy group for Boc protection, minimizing carboxylate activation. In contrast, DCC/DMAP at room temperature favors carboxylate coupling, necessitating sequential protection strategies for multifunctional molecules .
Q. What challenges arise when incorporating this compound into peptide backbones, and how are they addressed?
The aminooxy group can undergo undesired oxidation or side reactions with cysteine residues. Mitigation strategies include:
- Inert Atmosphere : Conducting reactions under nitrogen/argon to prevent oxidation.
- Orthogonal Protection : Using Fmoc (fluorenylmethyloxycarbonyl) for temporary protection alongside Boc for selective deprotection .
- Post-Synthetic Modification : Introducing the aminooxy moiety after peptide assembly via click chemistry or oxime ligation .
Q. How do structural modifications (e.g., cyclobutylidene or trifluoromethyl groups) impact pharmacokinetic properties?
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 70–98%) stem from variations in solvent polarity and base strength. For instance:
Q. What role does this compound play in photochemical applications?
The aminooxy group participates in photo-triggered crosslinking for biomaterial engineering. For example, UV irradiation (λ = 365 nm) generates nitroxide radicals, enabling site-specific conjugation of peptides to polymer matrices .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Conditions
Q. Table 2. Stability Under Storage Conditions
| Temperature (°C) | Purity Retention (12 Months) | Degradation Products | Reference |
|---|---|---|---|
| -20 | >95% | None detected | |
| 25 | 75% | tert-Butyl alcohol, CO |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
